2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of structural elements, including a biphenyl group, an azetidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the biphenyl and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl core . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the formation of the triazole ring via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is carried out in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and the click reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings .
Scientific Research Applications
2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to form hydrogen bonds with various enzymes, which can modulate their activity . The biphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins . Overall, the compound’s effects are mediated through a combination of hydrogen bonding, hydrophobic interactions, and possibly other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- 4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone
Uniqueness
What sets 2-(1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of structural elements. The presence of the azetidine ring, in particular, adds a level of rigidity and stability that is not commonly found in other biphenyl-triazole derivatives
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJZIIUDXYYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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